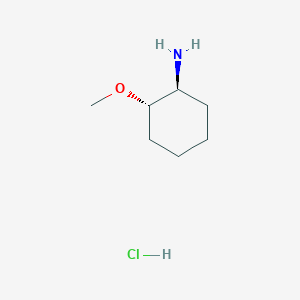

(1S,2S)-2-methoxycyclohexanamine;hydrochloride

説明

(1S,2S)-2-Methoxycyclohexanamine hydrochloride is a chiral cyclohexane derivative with a methoxy (-OCH₃) group at the C2 position and an amine (-NH₂) group at the C1 position, both in the (S,S) stereochemical configuration. As a hydrochloride salt, it exhibits enhanced stability and aqueous solubility compared to its free base form. This compound is primarily utilized in pharmaceutical and chemical synthesis as a chiral building block or catalyst due to its stereoselective properties . Key identifiers include CAS No. 91862-40-7, molecular formula C₇H₁₆ClNO, and a purity grade of 95% in industrial applications .

特性

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-5-3-2-4-6(7)8;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFYWPFJJXZHMCZ-LEUCUCNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-methoxycyclohexanamine;hydrochloride typically involves the reduction of corresponding ketones or aldehydes followed by amination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

化学反応の分析

Types of Reactions

(1S,2S)-2-Methoxycyclohexanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Alcohols or other reduced forms.

Substitution: Various substituted amines and derivatives.

科学的研究の応用

Drug Development

(1S,2S)-2-Methoxycyclohexanamine; hydrochloride is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its chiral nature allows for the production of enantiomerically pure substances, which are crucial for achieving desired therapeutic effects with minimal side effects. For instance, its derivatives have been explored for their potential in treating neurodegenerative diseases and psychiatric disorders due to their ability to modulate neurotransmitter systems.

Case Study: Neurotransmitter Modulation

Research has indicated that compounds derived from (1S,2S)-2-methoxycyclohexanamine can influence serotonin and dopamine pathways. A study demonstrated that these derivatives exhibited antidepressant-like effects in rodent models, suggesting their potential utility in treating mood disorders .

Synthesis of Pharmaceuticals

The compound serves as a versatile building block in organic synthesis. It can be transformed into various derivatives through standard organic reactions such as alkylation, acylation, and reduction. This versatility makes it a valuable component in the synthesis of complex molecules used in medicinal chemistry.

Example Reactions

- Alkylation: The amine group can undergo alkylation to produce more complex amines.

- Acylation: The introduction of acyl groups can yield compounds with enhanced biological activity.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of (1S,2S)-2-methoxycyclohexanamine; hydrochloride and its derivatives. In vitro tests demonstrated significant activity against various bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Case Study: Antimicrobial Evaluation

In a comparative study against common pathogens, derivatives of (1S,2S)-2-methoxycyclohexanamine showed promising results, inhibiting the growth of Gram-positive bacteria effectively .

Industrial Applications

In addition to its pharmaceutical applications, (1S,2S)-2-methoxycyclohexanamine; hydrochloride is also used in the production of specialty chemicals and agrochemicals. Its ability to act as a chiral auxiliary enhances its significance in asymmetric synthesis processes.

作用機序

The mechanism by which (1S,2S)-2-methoxycyclohexanamine;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

(1R,2S)-2-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.66 g/mol

- Melting Point : 206–210°C

- Storage : 2–8°C under inert gas (N₂ or Ar)

- Applications : Chiral reagent in drug synthesis and catalyst preparation .

- Key Differences : The methyl (-CH₃) substituent at C2 (vs. methoxy in the target compound) reduces polarity and electronic effects, impacting solubility and reactivity. The (R,S) configuration alters stereoselectivity in synthetic applications .

(1S,2R)-2-Methylcyclohexanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 149.66 g/mol

- Storage : Similar to (1R,2S)-isomer but with distinct chiral recognition in catalysis .

- Key Differences : Stereoisomerism affects binding affinity in asymmetric synthesis, making it critical for producing enantiomerically pure pharmaceuticals .

Functional Group Variants

Ethyl (1S,2S)-2-Aminocyclohexane-1-Carboxylate Hydrochloride

- Molecular Formula: C₉H₁₈ClNO₂

- Molecular Weight : 207.70 g/mol

- Applications : Intermediate in peptide synthesis; the ester group enhances lipophilicity, unlike the methoxy group in the target compound .

- Key Differences : The carboxylate ester introduces hydrolytic instability under acidic/basic conditions, limiting its utility compared to the more stable methoxy analogue .

Methoxisopropamine Hydrochloride (Arylcyclohexylamine)

生物活性

(1S,2S)-2-methoxycyclohexanamine; hydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a modulator of muscarinic receptors. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Chemical Name: (1S,2S)-2-methoxycyclohexanamine; hydrochloride

- Molecular Formula: CHClN\O

- Molecular Weight: 165.66 g/mol

(1S,2S)-2-methoxycyclohexanamine acts primarily as a positive allosteric modulator of the muscarinic M1 receptor. Muscarinic receptors are G-protein coupled receptors that play crucial roles in various physiological processes, including cognitive functions and autonomic nervous system regulation. The M1 receptor is particularly significant in the context of neurodegenerative diseases such as Alzheimer's disease.

Key Points:

- Muscarinic Receptors: Five distinct subtypes (M1-M5) exist, with M1 being prevalent in the central nervous system.

- Role in Cognitive Function: M1 receptor activation is linked to improved cognitive processing, making it a target for Alzheimer's treatment strategies .

Pharmacological Effects

The biological activity of (1S,2S)-2-methoxycyclohexanamine has been documented through various studies:

- Cognitive Enhancement: Research indicates that compounds acting on the M1 receptor can enhance memory and learning capabilities in animal models .

- Neuroprotective Effects: By modulating M1 receptors, this compound may protect against neuronal degeneration caused by stressors such as oxidative stress .

In Vitro Studies

In vitro studies have demonstrated that (1S,2S)-2-methoxycyclohexanamine exhibits significant binding affinity to the muscarinic M1 receptor:

| Study | Binding Affinity (Ki) | Effect |

|---|---|---|

| Eglen et al. (2001) | Not specified | Cognitive enhancement potential |

| Lazareno et al. (2000) | High affinity | Positive modulation of M1 receptors |

In Vivo Studies

Animal studies have shown promising results regarding the efficacy of this compound in enhancing cognitive function:

- Mouse Models: Administration of (1S,2S)-2-methoxycyclohexanamine demonstrated improved performance in memory tasks compared to control groups .

- Mechanistic Insights: The compound's ability to enhance acetylcholine signaling through M1 modulation suggests potential therapeutic applications for cognitive disorders .

Case Studies

Several case studies have highlighted the clinical relevance of muscarinic receptor modulation:

- Alzheimer's Disease: Patients treated with M1 receptor agonists showed improved cognitive scores on standardized tests .

- Schizophrenia Treatment: Modulation of M1 receptors has been linked to reduced symptoms in schizophrenia patients, indicating a broader therapeutic potential for compounds like (1S,2S)-2-methoxycyclohexanamine .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (1S,2S)-2-methoxycyclohexanamine; hydrochloride to ensure high enantiomeric purity?

- Methodological Answer : The synthesis typically involves forming the free base of the amine followed by salt formation with HCl. Critical steps include:

- Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to maintain stereochemical integrity .

- Reaction conditions : Controlled pH and temperature during HCl addition to avoid racemization. Solvents like ethanol or methanol are preferred to enhance solubility .

- Purity validation : Post-synthesis, purity is assessed via HPLC with chiral columns (e.g., Chiralpak® AD-H) and NMR to confirm stereochemistry .

Q. How can researchers verify the structural and stereochemical integrity of (1S,2S)-2-methoxycyclohexanamine; hydrochloride?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration but requires single crystals, which may be challenging for hydrochloride salts .

- Circular Dichroism (CD) : Correlates optical activity with known enantiomers.

- NMR spectroscopy : NOESY or ROESY experiments detect spatial proximity of protons to confirm chair conformations in the cyclohexane ring .

Q. What analytical techniques are recommended for assessing the solubility and stability of this compound in aqueous buffers?

- Methodological Answer :

- Solubility : Use shake-flask method with UV-Vis spectroscopy or HPLC quantification. Hydrochloride salts generally improve water solubility, but pH-dependent stability must be tested (e.g., pH 1–7.4) .

- Stability : Accelerated degradation studies (40°C/75% RH) with LC-MS to identify hydrolysis or oxidation byproducts (e.g., demethylation or ring-opening) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets, and how can this be validated experimentally?

- Methodological Answer :

- Molecular docking : Compare docking scores of (1S,2S) vs. (1R,2R) enantiomers using software like AutoDock Vina. Focus on hydrogen bonding with the methoxy group and amine’s salt bridge formation .

- In vitro assays : Test enantiomers against target receptors (e.g., GPCRs) via radioligand binding. A ≥10-fold difference in IC50 between enantiomers confirms stereospecificity .

Q. What strategies are effective in resolving contradictions in reported IC50 values across different studies?

- Methodological Answer :

- Standardize assay conditions : Variations in buffer composition (e.g., Mg²⁺ concentration) or cell lines (e.g., HEK293 vs. CHO) can alter results. Replicate assays under identical conditions .

- Meta-analysis : Use tools like PRISMA to identify confounding variables (e.g., solvent DMSO concentration >0.1% may inhibit targets) .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved target selectivity?

- Methodological Answer :

- Core modifications : Replace methoxy with bulkier alkoxy groups (e.g., ethoxy) to probe steric effects.

- Salt variants : Test non-hydrochloride salts (e.g., sulfate) to assess counterion impact on solubility and receptor binding .

- Biological validation : Use SPR (Surface Plasmon Resonance) to measure binding kinetics (kₒₙ/kₒff) of derivatives .

Q. What computational models predict the compound’s metabolic pathways, and how do they align with in vitro liver microsome data?

- Methodological Answer :

- In silico tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolites (e.g., cytochrome P450-mediated oxidation).

- In vitro validation : Incubate with human liver microsomes (HLM) and use LC-HRMS to detect metabolites. Discrepancies between models and data may arise from enzyme polymorphisms .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy in preclinical models?

- Methodological Answer :

- Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution (e.g., brain penetration via LC-MS/MS). Poor CNS exposure despite in vitro activity may require prodrug design .

- Off-target screening : Use panels like Eurofins Cerep’s Safety44 to identify unintended interactions (e.g., hERG inhibition) that reduce therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。